molecular formula C15H13N3O2 B12941133 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate CAS No. 105278-76-0

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate

Cat. No.: B12941133
CAS No.: 105278-76-0
M. Wt: 267.28 g/mol
InChI Key: YWROERMHLRMYFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)ethanol with nicotinic acid or its derivatives. One common method is the esterification reaction, where 2-(1H-benzo[d]imidazol-2-yl)ethanol is reacted with nicotinic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro group in nicotinic acid derivatives can be reduced to an amine.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid (e.g., HCl) or base (e.g., NaOH).

Major Products

    Oxidation: N-oxide derivatives of benzimidazole.

    Reduction: Amino derivatives of nicotinic acid.

    Substitution: Nicotinic acid and 2-(1H-benzo[d]imidazol-2-yl)ethanol.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate involves its interaction with various molecular targets. The benzimidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The nicotinic acid component can influence metabolic pathways, particularly those related to lipid metabolism and inflammation . The compound may exert its effects through modulation of signaling pathways, including those involving reactive oxygen species (ROS) and inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzo[d]imidazol-2-yl)ethanol: Similar structure but lacks the nicotinic acid moiety.

    Nicotinic Acid: Lacks the benzimidazole moiety.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate is unique due to its combination of benzimidazole and nicotinic acid structures. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to its individual components .

Properties

CAS No.

105278-76-0

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C15H13N3O2/c19-15(11-4-3-8-16-10-11)20-9-7-14-17-12-5-1-2-6-13(12)18-14/h1-6,8,10H,7,9H2,(H,17,18)

InChI Key

YWROERMHLRMYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CN=CC=C3

Origin of Product

United States

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